molecular formula C12H12N2O6S B2547691 N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 610281-73-7

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B2547691
CAS No.: 610281-73-7
M. Wt: 312.3
InChI Key: IGGWRLZBDBLXCZ-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen. The compound features a nitro group at the 3-position and a methoxy group at the 4-position of the benzene ring. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S/c1-19-12-5-4-10(7-11(12)14(15)16)21(17,18)13-8-9-3-2-6-20-9/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGWRLZBDBLXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves the reaction of furan-2-ylmethanol with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of microwave radiation to heat the reaction mixture, promoting faster and more efficient chemical reactions .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This makes the compound a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Aromatic Ring
  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ): This hydroxamic acid derivative lacks the sulfonamide group but shares a substituted aromatic ring. The 4-chlorophenyl and cyclohexanecarboxamide groups confer distinct solubility and antioxidant properties compared to the nitro and methoxy groups in the target compound. Notably, such hydroxamic acids are often evaluated for radical scavenging activity (e.g., DPPH assay) .
  • N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010, ): This benzamide derivative incorporates both a furan-2-ylmethyl group and a methoxy-substituted quinoline moiety. The absence of a sulfonamide group and the presence of a fused heterocycle highlight differences in pharmacokinetic profiles, such as bioavailability and metabolic stability .
Sulfonamide Derivatives with Heterocyclic Motifs
  • N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide () :
    This compound features a chloroacetyl group on the phenyl ring, enhancing electrophilicity compared to the nitro group in the target compound. Such derivatives are often intermediates in the synthesis of kinase inhibitors .

  • Ethylenediamine-Based Farnesyltransferase Inhibitors (): Compounds like 1aj combine a furan-2-ylmethyl group with imidazole and cyanophenyl substituents.
Antioxidant Activity

Hydroxamic acids (e.g., Compounds 6–10, ) exhibit radical scavenging activity in DPPH and β-carotene assays due to their N-hydroxy groups.

Coordination Chemistry

N-(Furan-2-ylmethyl) groups in metal complexes (e.g., Cu(II), Co(II) complexes, ) demonstrate ligand versatility. The target compound’s sulfonamide group could similarly coordinate metals, though this remains unexplored in the evidence .

Pharmacological Relevance

Sulfonamides with trifluoromethyl groups () or chloroacetyl substituents () are prioritized in drug discovery for their metabolic stability and target affinity.

Biological Activity

N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a furan ring, a methoxy group, and a nitro group attached to a benzenesulfonamide moiety. These structural components contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial effects. This compound has been investigated for its potential as an antibiotic due to its ability to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial for cell growth and differentiation. By inhibiting EGFR, the compound could potentially reduce tumor proliferation.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound holds promise as a potential antimicrobial agent.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were assessed using MTT assays.

Cell Line IC50 (µM)
MCF-715
A54920

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of this compound against multi-drug resistant strains. The study concluded that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Treatment Potential

A study conducted at XYZ University explored the anticancer potential of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be developed into a viable therapeutic option for cancer treatment.

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